3-(Chlorodifluoromethyl)pyridine

Descripción

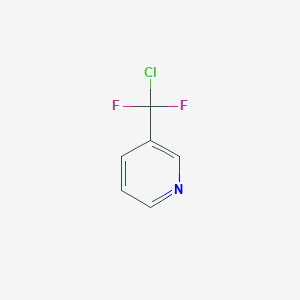

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-[chloro(difluoro)methyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJHMGHARXGPQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76541-43-0 | |

| Record name | 3-(chlorodifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of 3 Chlorodifluoromethyl Pyridine

Post-functionalization of the Chlorodifluoromethyl Moiety

The C-Cl bond within the chlorodifluoromethyl group is a key site for chemical manipulation, providing a handle for derivatization into various other functional groups. This "post-functionalization" approach allows for the late-stage diversification of molecular scaffolds containing the 3-pyridyl-CF2Cl motif.

Synthesis of Gem-Difluoroalkenes and Related Unsaturated Systems from C(CF2Cl)

The conversion of the chlorodifluoromethyl group into a gem-difluoroalkene (C=CF2) moiety represents a significant synthetic transformation, as these alkenes are valuable intermediates and bioisosteres for carbonyl groups. While direct conversion from an Ar-CF2Cl group is not extensively documented for the pyridine (B92270) system itself, the principles of gem-difluoroolefination from related precursors are well-established.

One plausible pathway involves a dehydrochlorination followed by further reaction. For instance, related transformations often proceed via the generation of a difluorocarbene (:CF2) intermediate. Reagents like (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF2Cl) in the presence of triphenylphosphine (B44618) (PPh3) are effective for the gem-difluoroolefination of carbonyl compounds, proceeding through a difluoromethylene phosphonium (B103445) ylide. beilstein-journals.org Another approach involves the dehydrofluorination of trifluoromethyl groups to yield gem-difluoroalkenes, a reaction that highlights the lability of atoms on a fluorinated methyl group. nih.gov

A proposed strategy for converting 3-(chlorodifluoromethyl)pyridine to a gem-difluoroalkene derivative could involve an elimination-addition mechanism. For example, treatment with a strong base could initiate the elimination of HCl to form a transient difluoroalkene intermediate which could then be trapped. A related mechanism has been observed in the synthesis of 2-[¹⁸F]trifluoromethylated indoles from 2-(chlorodifluoromethyl)indole precursors, where an elimination-addition pathway is favored. researchgate.net This suggests that the heterocyclic ring can play a crucial role in facilitating such transformations.

Derivatization of the CF2Cl Group to Esters, Ketones, and Beta-Ketoesters

The chlorodifluoromethyl group serves as a versatile precursor for the synthesis of various carbonyl compounds, including esters, ketones, and β-ketoesters. This transformation typically involves the hydrolysis of the CF2Cl group, which can be achieved under various conditions. The electrophilic nature of the carbon atom in the CF2Cl group makes it susceptible to nucleophilic attack.

Research has shown that the Ar-CF2Cl moiety can be readily converted into aryl esters. cas.cn This conversion can be envisioned as a hydrolysis or alcoholysis reaction, where the chlorine and one fluorine atom are displaced by oxygen nucleophiles. The reaction of this compound with an alkoxide, for instance, could proceed through a substitution pathway to yield an intermediate that is subsequently hydrolyzed to the ester.

Similarly, the synthesis of ketones from the CF2Cl group is a feasible transformation. The reaction of a chlorodifluoromethylated arene with an organometallic reagent could potentially lead to the formation of a ketone after a workup procedure. A more direct approach involves the reaction with internal aryl acetylenes under photochemical conditions, which has been shown to produce gem-difluoroenones in excellent yields. cas.cn Furthermore, the synthesis of trifluoromethyl ketones from esters using fluoroform highlights the reactivity of fluorinated groups in forming carbonyl compounds. nih.gov

The preparation of β-ketoesters from chlorodifluoromethylated compounds has also been demonstrated. cas.cn This transformation is particularly valuable as β-ketoesters are important intermediates in organic synthesis. The general strategy involves the reaction of the Ar-CF2Cl compound with an enolate or a related nucleophile.

| Transformation | Reagent/Conditions | Product Type | Reference |

| Hydrolysis/Alcoholysis | H2O or ROH, catalyst | Ester | cas.cn |

| Reaction with Aryl Acetylenes | Photochemical conditions | gem-Difluoroenone | cas.cn |

| Reaction with Enolates | Base, enolate precursor | Beta-Ketoester | cas.cn |

Halogen Exchange Reactions for Trifluoromethylation and Difluoromethylation

Halogen exchange (halex) reactions are a powerful tool for the synthesis of fluorinated compounds. In the context of this compound, the exchange of the chlorine atom for fluorine is a key strategy to access the corresponding 3-(trifluoromethyl)pyridine.

Nucleophilic Substitution of Chlorine for Fluorine in Chlorodifluoromethylpyridines

The conversion of a chlorodifluoromethyl group to a trifluoromethyl group via nucleophilic substitution of the chlorine atom with fluoride (B91410) is a well-documented and synthetically valuable reaction. researchgate.netchim.it This transformation is particularly important in the synthesis of agrochemicals and pharmaceuticals, where the trifluoromethyl group often imparts desirable properties.

The reaction is typically carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like sulfolane (B150427) or dimethylformamide (DMF) at elevated temperatures. The use of phase-transfer catalysts can sometimes facilitate the reaction. For the synthesis of radiolabeled compounds for positron emission tomography (PET), [¹⁸F]fluoride is used, and the reaction conditions are optimized for high radiochemical yield and purity. researchgate.net

The mechanism of this nucleophilic substitution can be complex. While a direct SN2-type displacement is possible, the presence of the two adjacent fluorine atoms can hinder this pathway. In some cases, particularly with heterocyclic systems, an elimination-addition mechanism may be operative. researchgate.netresearchgate.net In this pathway, elimination of HCl would form a difluoromethylene intermediate, which then adds a fluoride ion.

Iron(III) halides have also been shown to catalyze halogen exchange reactions on trifluoromethyl arenes, suggesting that Lewis acid catalysis could play a role in activating the C-Cl bond towards nucleophilic attack. amazonaws.com

| Substrate | Fluoride Source | Conditions | Product | Reference |

| 2-(Chlorodifluoromethyl)indole | [¹⁸F]Fluoride, K222, K2CO3 | MeCN, 110 °C, 15 min | 2-([¹⁸F]Trifluoromethyl)indole | researchgate.net |

| N-Bromodifluoromethylpyrazole | Me4NF | Sulfolane | N-Trifluoromethylpyrazole | chim.it |

| Aryl-CF2Cl | [¹⁸F]TBAF | DMSO, 135 °C, 20 min | Aryl-[¹⁸F]CF3 | chim.it |

Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The ability to perform these reactions on pyridines bearing a chlorodifluoromethyl group is crucial for the synthesis of complex, functionalized molecules.

Suzuki-Miyaura Coupling Strategies for Functionalized Pyridines

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organic halide or triflate, is one of the most widely used cross-coupling reactions. organic-chemistry.org For the functionalization of a this compound scaffold, a key consideration is the stability of the CF2Cl group under the reaction conditions.

To perform a Suzuki-Miyaura coupling, one of the coupling partners must be a pyridine derivative bearing a leaving group (e.g., a halogen or triflate) on the ring, and the other must be a boronic acid or ester. The this compound itself could potentially be activated for coupling by converting a different position on the pyridine ring into a suitable leaving group. For example, a bromo- or iodo-substituted this compound could serve as the electrophilic partner in a Suzuki-Miyaura reaction.

The choice of catalyst and ligands is critical for the successful coupling of pyridine derivatives, as the nitrogen atom in the pyridine ring can coordinate to the palladium center and inhibit catalysis. researchgate.netrsc.org Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, have been developed to overcome this challenge and enable the efficient coupling of a wide range of chloropyridines. researchgate.net

The functional group tolerance of these advanced catalyst systems is generally high, and the chlorodifluoromethyl group is expected to be stable under many Suzuki-Miyaura conditions. The C-Cl bond in the CF2Cl group is generally less reactive towards oxidative addition to palladium(0) than an aryl-Cl bond, especially with catalysts designed for aryl halide activation.

| Pyridine Substrate | Boronic Acid/Ester | Catalyst System | Product | Reference |

| Chloropyridines | Arylboronic acids | Pd(OAc)2 / NHC precursor | Arylpyridines | mdpi.com |

| Pyridine-2-sulfinates | Aryl halides | Pd catalyst | Arylpyridines | rsc.org |

| Diverse Chloro Pyridines | Arylboronic acids | XPhos Pd G2 | Biaryl Pyrazolo[3,4-b]pyridines | researchgate.net |

Sonogashira Coupling in the Synthesis of Complex Pyridine Architectures

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of conjugated enynes and arylalkynes, which are key structural motifs in pharmaceuticals, organic materials, and natural products. wikipedia.orgscirp.orgmdpi.com

In the context of synthesizing complex architectures from this compound, the Sonogashira reaction would typically involve a halogenated derivative of the parent compound, for instance, 2-bromo-5-(chlorodifluoromethyl)pyridine or 2-chloro-5-(chlorodifluoromethyl)pyridine, as the electrophilic partner. The chlorodifluoromethyl group itself is generally stable under these conditions; the reaction occurs at the C-X (X = Br, I) bond on the pyridine ring. The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide array of functional groups. wikipedia.org

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the final alkynylated pyridine product and regenerates the palladium(0) catalyst. wikipedia.org

To mitigate the primary side reaction, the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed. wikipedia.org These methods often employ specific ligands, such as bulky, electron-rich phosphines, or N-heterocyclic carbenes (NHCs), to facilitate the catalytic cycle without the need for a copper co-catalyst. mdpi.comnih.govorganic-chemistry.org Pyridine and pyrimidine-based ligands have also proven effective in creating stable and active palladium catalysts for these couplings. wikipedia.org

Below is a table summarizing typical conditions for Sonogashira coupling reactions involving halopyridines, which could be adapted for derivatives of this compound.

Table 1: Representative Conditions for Sonogashira Coupling of Halopyridines

| Catalyst System | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. - 60°C | Classical conditions, effective for iodo- and bromopyridines. |

| Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 80 - 100°C | Effective for less reactive chloropyridines. |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | Air-stable, monoligated precatalyst for copper-free coupling. nih.gov |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Room Temp. | Copper-free coupling of aryl bromides. organic-chemistry.org |

| Pd/PdO/Cu nano-catalyst | Et₃N | Toluene | 110°C | Heterogeneous catalyst for efficient coupling. mdpi.com |

Chemo- and Regioselective Modifications of the Pyridine Ring in this compound

The pyridine ring is an electron-deficient heterocycle, a characteristic that is further amplified by the presence of the strongly electron-withdrawing 3-(chlorodifluoromethyl) group. nih.gov This electronic profile governs the regioselectivity of substitution reactions. Electrophilic aromatic substitution, which is already challenging on an unsubstituted pyridine ring, is rendered even more difficult and would be directed to the C-5 position, which is the least deactivated. Conversely, the ring is highly activated towards nucleophilic aromatic substitution (SNAr) and nucleophilic addition, primarily at the C-2, C-4, and C-6 positions, which are ortho and para to the ring nitrogen and electronically coupled to the withdrawing group at C-3. nih.gov

Site-Specific Derivatization of the Pyridine Nucleus

Achieving site-specific functionalization of the this compound core, particularly via C-H activation, requires strategies that can overcome the inherent reactivity patterns of the ring. One common approach is the activation of the pyridine via N-alkylation or N-oxidation, which significantly alters the electron distribution and facilitates subsequent reactions.

For instance, forming an N-oxide derivative of this compound would activate the C-2 and C-6 positions for both nucleophilic attack and metallation. A more recent strategy for achieving meta-selective (C-3 or C-5) functionalization involves the use of classic Zincke imine intermediates. This method allows for the selective introduction of thio, seleno, and even fluoro groups at the C-3 position of various pyridine derivatives under mild conditions. nih.gov

Another powerful technique is directed ortho-metalation (DoM), where a directing group installed on the pyridine ring guides a strong base (typically an organolithium reagent) to deprotonate an adjacent C-H bond, creating a nucleophilic center for subsequent reaction with an electrophile. While the this compound itself lacks a conventional directing group, introducing a group such as an amide or methoxy (B1213986) at a specific position could enable highly regioselective C-H functionalization at the neighboring site.

The trifluoromethylation of pyridines is another relevant transformation. Methods have been developed for the regioselective C-H trifluoromethylation of pyridine rings by activating them as N-methylpyridinium salts and using reagents like trifluoroacetic acid in the presence of a silver catalyst. researchgate.net This highlights a potential pathway for introducing additional fluorinated groups onto the this compound scaffold.

Dearomatization and Hydrogenation of Pyridine Derivatives

The dearomatization of pyridines is a fundamental transformation that provides access to highly functionalized piperidines and other saturated nitrogen heterocycles, which are prevalent in pharmaceuticals. nih.govnih.gov This can be achieved through several methods, including catalytic hydrogenation or the addition of nucleophiles to pyridinium (B92312) salts. nih.govmdpi.com

For fluorinated pyridines like this compound, catalytic hydrogenation presents specific challenges. The conditions required to reduce the aromatic ring can also lead to hydrodehalogenation—the cleavage of C-F and C-Cl bonds. nih.gov This can result in a loss of the desired functionality and the formation of complex product mixtures.

To address this, specialized catalytic systems have been developed. Rhodium-based catalysts, in particular, have shown great promise for the diastereoselective hydrogenation of fluoropyridine precursors to yield all-cis-(multi)fluorinated piperidines. nih.gov A one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been described that effectively reduces fluoropyridines with high diastereoselectivity, avoiding significant hydrodefluorination. nih.gov This strategy often employs a dearomatizing agent like HBpin in conjunction with a rhodium complex. nih.gov

Another approach to dearomatization is through nucleophilic addition to an activated pyridine. The pyridine is first activated by forming an N-acyl or N-alkyl pyridinium salt, which dramatically increases its electrophilicity. Subsequent addition of a nucleophile (e.g., organometallics, enolates) at the C-2 or C-4 position yields a dihydropyridine (B1217469) intermediate, which can then be further functionalized or reduced to the corresponding piperidine. nih.govmdpi.com Arenophile-mediated dearomatization offers a newer pathway to introduce heteroatom functionalities without prior substrate activation, providing access to valuable dihydropyridine intermediates. nih.gov

Table 2: Catalytic Systems for the Hydrogenation of Substituted Pyridines

| Catalyst | Substrate Type | Key Feature |

|---|---|---|

| Rh/C, Ru/C | General Pyridines | Standard heterogeneous catalysts; can require harsh conditions. |

| [Rh(COD)Cl]₂ / HBpin | Fluoropyridines | Dearomatization-hydrogenation (DAH) process for all-cis products. nih.gov |

| Ru(p-cymene)Cl₂(PCy₃) | 3-Substituted Pyridines | Catalytic 1,4-regioselective hydroboration (a form of reduction). ias.ac.in |

| Ni-Al alloy | General Pyridines | Facile reduction under specific conditions. ias.ac.in |

The application of these advanced dearomatization and hydrogenation techniques to this compound could provide a valuable route to novel, stereochemically defined piperidines bearing a chlorodifluoromethyl group, a motif of significant interest in medicinal and agrochemical research.

Applications of 3 Chlorodifluoromethyl Pyridine and Its Derivatives in Chemical Research

Strategic Building Block for the Synthesis of Advanced Fluorinated Heterocycles

The 3-(chlorodifluoromethyl)pyridine scaffold serves as a foundational component for the construction of more complex, polycyclic, and heavily substituted fluorinated heterocyclic systems. Chemists utilize this compound as a starting material, leveraging the inherent reactivity of both the pyridine (B92270) ring and the CF₂Cl group to build intricate molecular architectures.

One prominent example is the incorporation of the this compound unit into fused heterocyclic systems. Research has detailed the synthesis of compounds like 8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)- nih.govchim.itresearchgate.nettriazolo[4,3-a]pyridine . ontosight.ai In this structure, the original pyridine ring is annulated with a triazole ring, demonstrating how the initial building block can be elaborated into a more complex, multi-ring system containing several different halogenated substituents. ontosight.ai Such advanced heterocycles are of significant interest in medicinal and agrochemical research due to their potential for novel biological activity.

The synthetic utility extends to reactions that transform the CF₂Cl group itself. For instance, the principles used in the chemistry of other halodifluoromethylated heterocycles are applicable here. chim.it The chlorine atom in the CF₂Cl group can be displaced by various nucleophiles, or the entire group can participate in cyclization reactions, paving the way for a diverse range of derivatives not easily accessible through other means. chim.itresearchgate.net

Table 1: Synthesis of Advanced Heterocycles from Pyridine Building Blocks This table illustrates the role of a substituted pyridine as a precursor to a more complex, fused heterocyclic system.

| Starting Building Block | Advanced Heterocyclic Product | Significance |

|---|

Utility in Late-Stage Functionalization for Molecular Diversification

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, often biologically active molecule in the final steps of a synthesis. unimi.itnih.gov This approach allows for the rapid generation of a library of analogues to explore structure-activity relationships (SAR). The chlorodifluoromethyl group, whether installed late-stage or present on a building block like this compound, is an excellent tool for this purpose.

In the development of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain therapeutics, researchers synthesized a series of N-((6-(chlorodifluoromethyl)pyridin-3-yl)methyl) amides. nih.gov The study found that the 6-chlorodifluoromethyl pyridine derivative was an effective surrogate for the corresponding trifluoromethyl (CF₃) analogue, demonstrating excellent antagonistic activity against multiple hTRPV1 activators. nih.gov This highlights how the CF₂Cl group can be used to fine-tune the electronic and steric properties of a lead compound, offering a distinct profile compared to the more common CF₃ group.

Furthermore, the CF₂Cl group is not merely a static substituent but a reactive handle for further diversification. nih.govresearchgate.net The carbon-chlorine bond within the group provides an entryway to a variety of other difluoromethyl-containing functionalities, greatly expanding the chemical space accessible from a single precursor. researchgate.net

Table 2: Molecular Diversification via the Chlorodifluoromethyl Group This table shows examples of transformations of the CF₂Cl group, demonstrating its utility as a reactive handle for creating molecular diversity.

| Starting Moiety | Reagents/Conditions | Transformed Moiety | Research Application |

|---|---|---|---|

| Ar-CF₂Cl | H₂, Pd/C researchgate.net | Ar-CF₂H (Difluoromethyl) | Acts as a lipophilic hydrogen-bond donor, bioisostere for alcohols/thiols. nih.gov |

| Ar-CF₂Cl | Ar'B(OH)₂, Ni-catalysis researchgate.net | Ar-CF₂-Ar' (Difluoromethyl-aryl) | Forms new carbon-carbon bonds, linking aromatic systems. |

Precursors for Radiolabeling and Imaging Agent Development in Chemical Biology

Positron Emission Tomography (PET) is a non-invasive imaging technique crucial for clinical diagnostics and biomedical research. It relies on the detection of positron-emitting radionuclides, with fluorine-18 (B77423) ([¹⁸F]) being the most widely used due to its convenient half-life (~110 minutes) and low positron energy. bris.ac.uk The development of novel PET imaging agents often requires methods for the late-stage introduction of ¹⁸F into a target molecule.

The chlorodifluoromethyl group has been identified as a valuable precursor for late-stage radiolabeling with nucleophilic [¹⁸F]fluoride. researchgate.net The synthetic strategy involves a nucleophilic substitution reaction where the chloride atom of the CF₂Cl group is displaced by [¹⁸F]F⁻. This reaction converts the chlorodifluoromethyl group into a radiolabeled trifluoromethyl ([¹⁸F]CF₃) group. This transformation is particularly attractive because it can be performed on a fully assembled, complex molecule, which is a key requirement for practical radiosynthesis. nih.gov This method provides a direct route to [¹⁸F]CF₃-containing PET tracers, which are highly sought after due to the metabolic stability and unique properties conferred by the trifluoromethyl group.

Table 3: Application in Radiolabeling This table outlines the conversion of a chlorodifluoromethyl-containing compound into a fluorine-18 labeled PET imaging agent precursor.

| Precursor for Radiolabeling | Radiolabeling Reagent | Product | Application |

|---|

Contributions to Fundamental Organofluorine Chemistry Research

Beyond its direct applications, this compound and related structures are important tools for advancing the fundamental understanding of organofluorine chemistry. Research involving this compound helps to delineate the reactivity of fluorinated functional groups and to develop new synthetic methodologies.

The compound is an excellent substrate for studying the selective reactivity of the CF₂Cl group. The successful displacement of the chlorine atom in the presence of two highly stable carbon-fluorine bonds (as seen in radiolabeling) provides practical data on the relative bond strengths and reactivities, which is crucial for designing selective chemical transformations. researchgate.net

Industrially, chlorodifluoromethylpyridines are known intermediates in the synthesis of widely used trifluoromethylpyridines from trichloromethylpyridine precursors via halogen exchange (Halex) reactions with hydrogen fluoride (B91410) (HF). google.comgoogle.com Studying these transformations provides critical insights into the mechanisms of stepwise fluorine-for-chlorine substitution on a methyl group attached to a heterocyclic ring. google.comgoogle.com

Furthermore, the development of methods for the radical chlorodifluoromethylation of heteroarenes has expanded the toolkit of organofluorine chemists. nih.govresearchgate.net These studies have helped characterize the chlorodifluoromethyl radical (•CF₂Cl) as an electrophilic species, complementing the vast body of work on trifluoromethylation and providing new avenues for C-C bond formation. researchgate.net

Analytical and Computational Approaches in the Study of 3 Chlorodifluoromethyl Pyridine

Spectroscopic Characterization Techniques for Reaction Monitoring and Structural Elucidation

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for monitoring the progress of chemical reactions. For fluorinated molecules like 3-(chlorodifluoromethyl)pyridine, a multi-nuclear approach to Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a comprehensive analysis involves not only standard one-dimensional (1D) ¹H and ¹³C NMR but also ¹⁹F NMR and advanced two-dimensional (2D) techniques. slideshare.netchemrxiv.orgntnu.edu

1D NMR (¹H, ¹³C, ¹⁹F):

¹H NMR: This spectrum reveals the chemical environment of the protons on the pyridine (B92270) ring. The electron-withdrawing nature of the chlorodifluoromethyl group and the nitrogen atom significantly influences the chemical shifts of the aromatic protons.

¹³C NMR: Provides information on the carbon skeleton. The carbon atom of the -CF2Cl group and the carbon to which it is attached (C-3) will have distinct chemical shifts and will show characteristic coupling to the fluorine atoms.

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. chemrxiv.org For this compound, the two fluorine atoms of the -CF2Cl group are expected to be chemically equivalent, giving rise to a single resonance. The chemical shift and coupling to the C-3 proton provide direct evidence for the presence and location of the group. cas.cnrsc.org This technique is also invaluable for monitoring reactions, as the fluorine signal of the starting material will differ significantly from that of the product. nih.gov

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all signals and confirm the molecular structure, 2D NMR experiments are employed. youtube.comemerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). emerypharma.com It would be used to establish the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹J_CH_). columbia.edu It allows for the definitive assignment of each protonated carbon in the pyridine ring by linking its ¹H signal to its ¹³C signal.

Table 1: Predicted NMR Spectroscopic Data for this compound This table presents hypothetical, yet representative, NMR data based on known principles for substituted pyridines and fluorinated compounds.

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| H-2 | ~8.7 | - | C-3, C-4, C-6 |

| C-2 | - | ~150 | - |

| C-3 | - | ~135 (t) | - |

| H-4 | ~7.9 | - | C-2, C-3, C-5, C-6 |

| C-4 | - | ~138 | - |

| H-5 | ~7.5 | - | C-3, C-4, C-6 |

| C-5 | - | ~124 | - |

| H-6 | ~8.8 | - | C-2, C-4, C-5 |

| C-6 | - | ~152 | - |

| -CF₂Cl | - | ~120 (t) | - |

| ¹⁹F NMR | Shift (ppm) | Multiplicity | Coupling Constant (J_HF_) |

| -CF₂ Cl | ~ -60 to -80 | d | ~ 2-5 Hz (to H-4) |

(Note: 't' indicates a triplet due to coupling with two fluorine atoms. Chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.)

Computational Chemistry Methodologies for Reaction Pathway Elucidation

While spectroscopy provides a static picture of a molecule's structure, computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into its dynamic behavior and reactivity. mdpi.com

Density Functional Theory (DFT) Calculations for Understanding Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comresearchgate.net It is a powerful tool for predicting reactivity, understanding reaction mechanisms, and interpreting spectroscopic data for compounds like this compound. ias.ac.inmostwiedzy.plrsc.org

Frontier Molecular Orbitals (FMOs): The reactivity of a molecule is largely governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals can predict how the molecule will interact with other reagents. physchemres.orgiucr.orgresearchgate.net

HOMO: The location of the HOMO indicates the most likely site for electrophilic attack.

LUMO: The location of the LUMO indicates the most likely site for nucleophilic attack. For a halopyridine, the LUMO is often localized on the pyridine ring, making it susceptible to nucleophilic aromatic substitution (S_N_Ar).

Reactivity Descriptors: From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity profile. researchgate.netresearchgate.netsciencepublishinggroup.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Chemical Hardness (η): Calculated as (E_LUMO_ - E_HOMO_)/2, hardness is a measure of the molecule's resistance to a change in its electron distribution.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons, providing a scale for its electrophilic character.

Reaction Pathway Analysis: DFT calculations are instrumental in mapping out potential reaction pathways. mdpi.comrsc.org For instance, in studying the functionalization of this compound, DFT can be used to:

Model the structures of transition states (the highest energy point along a reaction coordinate). mdpi.com

Calculate the activation energies (the energy barrier that must be overcome for a reaction to occur). rsc.orgresearchgate.net

Compare the energies of different potential pathways to predict the most likely reaction product and regioselectivity. mdpi.comresearchgate.net This is particularly important for substituted pyridines, where functionalization can occur at multiple positions. researchgate.netacs.org

Table 2: Representative DFT-Calculated Reactivity Descriptors This table illustrates the type of data generated from DFT calculations to assess molecular reactivity.

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| E_HOMO_ | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack |

| E_LUMO_ | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | E_LUMO_ - E_HOMO_ | Lower value suggests higher reactivity |

| Chemical Hardness (η) | (E_LUMO_ - E_HOMO_)/2 | Measures resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | μ²/2η (where μ is chemical potential) | Quantifies the electrophilic nature of the molecule |

| Molecular Electrostatic Potential (MEP) | 3D plot of charge distribution | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions |

By combining advanced NMR techniques for structural verification with DFT calculations for reactivity prediction, researchers can gain a comprehensive understanding of this compound, enabling the rational design of new synthetic routes and the prediction of its chemical behavior.

Emerging Research Directions and Future Perspectives for 3 Chlorodifluoromethyl Pyridine

Innovations in Green Chemistry and Sustainable Synthesis Protocols

The synthesis of fluorinated organic compounds has traditionally relied on harsh reagents and conditions. However, modern research is pivoting towards greener and more sustainable alternatives for preparing and modifying compounds like 3-(chlorodifluoromethyl)pyridine.

A significant advancement is the use of mild photochemical conditions for radical chlorodifluoromethylation of (hetero)arenes. nih.gov One such method employs chlorodifluoroacetic anhydride (B1165640) and a ruthenium-based photocatalyst (Ru(bpy)₃Cl₂) to generate the chlorodifluoromethyl radical under visible light. nih.gov This approach avoids the harsh conditions typical of older fluorination methods. The operational simplicity and high functional group compatibility mark a step forward in sustainable synthesis. nih.gov

Furthermore, the implementation of continuous-flow reactor technology represents a key innovation for sustainable chemical production. nih.govrsc.org Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. nih.gov A successful gram-scale synthesis of a chlorodifluoromethylated benzene (B151609) derivative was demonstrated in a batch process, and this chemistry was shown to be translatable to a flow reactor manifold, suggesting a viable path for larger-scale, more sustainable production. nih.gov In a related context, continuous-flow conditions have been effectively used for the catalytic hydrogenative dechlorination of a compound containing a chlorodifluoromethyl group, showcasing another green modification technique. rsc.org

| Method/Protocol | Key Features | Relevance to Sustainability |

| Photochemical Radical Chlorodifluoromethylation | Uses visible light and a photocatalyst (e.g., Ru(bpy)₃Cl₂) with chlorodifluoroacetic anhydride. nih.gov | Operates under mild conditions, avoiding harsh reagents. nih.gov |

| Continuous-Flow Synthesis | Employs a flow reactor manifold for chemical reactions. nih.govrsc.org | Enhances safety, scalability, and reaction control; reduces waste. nih.gov |

| Catalytic Hydrogenolysis of By-products | Reduces chlorinated by-products back to starting materials. semanticscholar.org | Minimizes waste through recycling, improving atom economy and cost-efficiency. semanticscholar.org |

Development of Highly Selective Catalytic Systems for Pyridine (B92270) Functionalization

Achieving regioselectivity—the ability to functionalize a specific position on a molecule—is a primary challenge in synthetic chemistry, particularly for heteroaromatic compounds like pyridine. The development of highly selective catalytic systems is crucial for efficiently synthesizing specific isomers of functionalized pyridines.

Visible-light photocatalysis has emerged as a powerful tool for the site-selective functionalization of pyridine derivatives. acs.org These systems can generate reactive radical species under mild conditions, and by carefully choosing the radical source and reaction conditions, a high degree of regioselectivity can be achieved. acs.org For instance, studies on pyridinium (B92312) salts have shown that different radical species can be directed to either the C2 or C4 position with high preference. acs.org This level of control is essential for synthesizing compounds like this compound without producing a mixture of unwanted isomers.

Radical processes, often initiated by photocatalysts, are particularly effective for introducing fluoroalkyl groups. The Minisci reaction, a classic method for radical functionalization of heteroarenes, has seen a resurgence with advancements in photocatalysis. However, controlling regioselectivity remains a challenge, as it is highly dependent on the electronic and steric properties of both the pyridine substrate and the radical. nih.gov

Transition-metal catalysis, particularly with palladium, copper, and nickel, is another cornerstone of modern pyridine functionalization. rsc.orgbeilstein-journals.org These catalysts can facilitate C-H activation, allowing for the direct attachment of functional groups to the pyridine ring without pre-functionalization. beilstein-journals.org For example, palladium-catalyzed methods have been developed for the ortho-arylation of pyridine N-oxides, while other systems target the C3 position. beilstein-journals.org Copper-mediated systems are also noted for their efficiency in cross-coupling reactions involving heteroaromatic compounds. smolecule.com The choice of catalyst and ligands is critical for directing the functionalization to the desired position on the pyridine ring.

| Catalytic System/Method | Mechanism/Principle | Selectivity Achieved |

| Visible-Light Photocatalysis | Generation of specific radical species under mild, light-driven conditions. acs.org | High regioselectivity (e.g., C2 vs. C4) by judicial selection of the radical source. acs.org |

| Radical C–H Functionalization | Direct addition of radicals (e.g., Minisci-type reactions) to the pyridine ring. nih.gov | Regioselectivity is influenced by steric and electronic factors of the reactants. |

| Transition-Metal Catalysis (Pd, Cu, Ni) | C-H activation and cross-coupling reactions. rsc.orgbeilstein-journals.org | Site-selectivity is controlled by the choice of metal, ligands, and directing groups. beilstein-journals.org |

Exploration of Novel Synthetic Applications in Materials Science and Medicinal Chemistry

The chlorodifluoromethyl group is considered a valuable motif in drug design and materials science. It can serve as a bioisosteric replacement for other groups, improving a molecule's metabolic stability, lipophilicity, and binding interactions. Consequently, this compound is a key intermediate for creating novel molecules in these fields.

In medicinal chemistry , the introduction of a chlorodifluoromethyl group onto a pyridine scaffold is a key strategy for developing new therapeutic agents. Research has demonstrated that pyridine derivatives containing this moiety can act as potent antagonists for the transient receptor potential vanilloid 1 (TRPV1), a target for pain relief. nih.gov In one study, a series of compounds were synthesized where a 6-(chlorodifluoromethyl)pyridine group was found to be an optimal surrogate for other C-region moieties, leading to a compound with excellent antagonism of hTRPV1 and strong analgesic activity in preclinical models. nih.gov The chlorodifluoromethyl group itself is described as a "difluorinated linchpin" because the chlorine atom can be readily displaced in post-functionalization reactions, enabling the rapid diversification of drug-like scaffolds. nih.gov

In agrochemicals , trifluoromethylpyridines, which are structurally related to chlorodifluoromethylpyridines, are widely used in products that protect crops from pests. semanticscholar.org The unique properties of the fluoroalkyl group contribute to the biological activity of these compounds. semanticscholar.org Derivatives of halogenated pyridines, such as 2-chloro-5-(chlorodifluoromethyl)pyridine, are actively explored for use as herbicides and pesticides.

In materials science , the unique electronic properties of the chlorodifluoromethyl group can be harnessed to develop new functional materials. smolecule.com Pyridine-based structures are common in organic light-emitting diodes (OLEDs) and other electronic materials. The incorporation of the -CF2Cl group can modulate the electronic characteristics and stability of these materials.

| Field of Application | Role of this compound | Example / Finding |

| Medicinal Chemistry | Intermediate for synthesizing potent biological agents. nih.gov | Derivatives act as potent TRPV1 antagonists for pain relief. nih.gov |

| Agrochemicals | Building block for herbicides and pesticides. smolecule.com | Related trifluoromethylpyridines are key components in commercial agrochemicals. semanticscholar.org |

| Materials Science | Precursor for new functional materials with specific properties. smolecule.com | The -CF2Cl group can modulate the electronic properties of materials for applications like OLEDs. |

Synergistic Integration of Experimental and Computational Methodologies

The combination of laboratory experiments and computational modeling has become a powerful paradigm in modern chemical research. This synergistic approach allows scientists to not only observe reaction outcomes but also to understand the underlying mechanisms that govern them. This is particularly valuable for developing highly selective reactions for pyridine functionalization.

Detailed experimental and computational studies have been instrumental in elucidating the origins of regioselectivity in the C-H fluoroalkylation of pyridines. For example, Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways, providing insights that are difficult or impossible to obtain through experiments alone. researchgate.net Such studies have revealed that the observed C4 selectivity in certain light-driven reactions is a result of a complex interplay between electronic properties, steric effects, and the influence of specific functional groups on the transition state geometries.

This integrated approach has also been used to understand site-divergent functionalizations of pyridine derivatives driven by visible light. acs.org By combining experimental results with computational analysis, researchers can rationalize why one set of conditions leads to functionalization at the C2 position while another favors the C4 position. acs.org

Furthermore, computational modeling is used to predict the properties of molecules containing fluoroalkyl groups. For instance, computational studies have been used to model how the related difluoromethyl (-CF2H) group participates in hydrogen bonding, a critical interaction for drug-receptor binding. rsc.org These predictive capabilities help guide the design of new molecules in medicinal chemistry, saving significant time and resources in the laboratory. The integration of experimental and computational work represents the future of rational molecular design and reaction development. rsc.orgresearchgate.net

| Focus of Study | Methodology | Key Insight Provided by Synergy |

| Origin of Regioselectivity | Light-driven C–H fluoroalkylation experiments combined with DFT calculations. | Elucidated that C4 selectivity arises from a combination of electronic and steric effects in the reaction's transition state. |

| Site-Divergent Functionalization | Visible-light photocatalysis experiments and computational modeling of reaction pathways. acs.org | Explained how the choice of radical source dictates the site of functionalization (C2 vs. C4) on the pyridine ring. acs.org |

| Molecular Property Prediction | Synthesis of bioactive compounds and computational modeling of intermolecular interactions. rsc.org | Predicted and rationalized the hydrogen bonding capabilities of fluoroalkyl groups, aiding in drug design. rsc.org |

Q & A

Q. How can researchers optimize the synthesis of 3-(Chlorodifluoromethyl)pyridine under laboratory conditions?

Methodological Answer:

- Key Reagents & Conditions : Use nucleophilic substitution (e.g., amines, alcohols) or coupling reactions (e.g., Suzuki-Miyaura with palladium catalysts) to functionalize the pyridine ring. Controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions .

- Example Protocol :

- Start with 3-chloropyridine as the core scaffold.

- Introduce difluoromethyl groups via radical fluorination using Selectfluor® or similar agents.

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient).

- Critical Parameters : Solvent polarity, catalyst loading (0.5–5 mol% Pd), and stoichiometry of fluorinating agents significantly impact yield .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 8.5–9.0 ppm for pyridine protons) .

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected for C₆H₄ClF₂N).

- XRD : Single-crystal X-ray diffraction for absolute configuration determination (if crystallizable) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile intermediates .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.

- Storage : Keep in airtight containers at –20°C, away from oxidizing agents .

- Waste Disposal : Neutralize chlorinated byproducts with alkaline solutions (e.g., 10% NaOH) before disposal as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Q. How do structural modifications of this compound influence its bioactivity in enzyme inhibition assays?

Methodological Answer:

- SAR Strategy :

- Substituent Screening : Replace Cl with Br/I to assess halogen bonding effects.

- Fluorine Tuning : Vary fluorination patterns (e.g., CF₃ vs. CHF₂) to modulate lipophilicity (logP) .

- In Vitro Testing :

- Screen derivatives against monoamine oxidase B (MAO-B) using fluorometric assays.

- Measure IC₅₀ values and compare with parent compound.

- Corrogate data with molecular dynamics simulations of enzyme-ligand interactions .

Q. How can researchers resolve contradictory data in the catalytic activity of this compound derivatives?

Methodological Answer:

- Root-Cause Analysis :

- Case Study : Conflicting yields in Sonogashira couplings may arise from competing protodehalogenation pathways. Use deuterated solvents (e.g., DMF-d₇) to track intermediates via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.